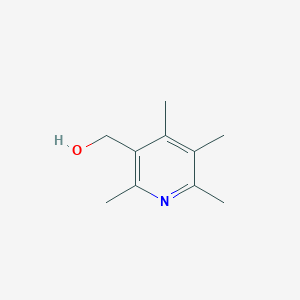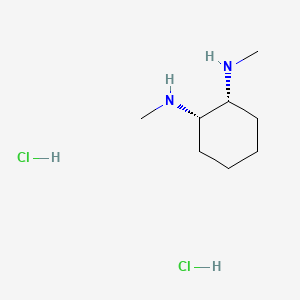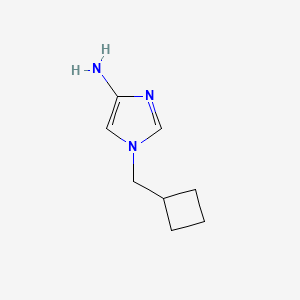
2-(4-Bromobutyl)-1,2-benzisothiazol-3(2h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromobutyl)-1,2-benzisothiazol-3(2H)-one is an organic compound that features a benzisothiazolone core with a 4-bromobutyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobutyl)-1,2-benzisothiazol-3(2H)-one typically involves the reaction of 1,2-benzisothiazol-3(2H)-one with 1,4-dibromobutane under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the benzisothiazolone attacks the carbon atom of the 1,4-dibromobutane, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromobutyl)-1,2-benzisothiazol-3(2H)-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The benzisothiazolone core can be subjected to oxidation or reduction reactions, leading to modifications in the heterocyclic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might lead to the formation of sulfoxides or sulfones.
Applications De Recherche Scientifique
2-(4-Bromobutyl)-1,2-benzisothiazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the interactions of benzisothiazolone derivatives with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Bromobutyl)-1,2-benzisothiazol-3(2H)-one is not fully understood. it is believed to interact with molecular targets through its benzisothiazolone core and the 4-bromobutyl substituent. These interactions can lead to the modulation of biological pathways, potentially resulting in antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromobutyl)isoindoline-1,3-dione
- 4-Bromobutylphthalimide
- 2-(4-Bromobutoxy)tetrahydro-2H-pyran
Uniqueness
2-(4-Bromobutyl)-1,2-benzisothiazol-3(2H)-one is unique due to its benzisothiazolone core, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H12BrNOS |
|---|---|
Poids moléculaire |
286.19 g/mol |
Nom IUPAC |
2-(4-bromobutyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C11H12BrNOS/c12-7-3-4-8-13-11(14)9-5-1-2-6-10(9)15-13/h1-2,5-6H,3-4,7-8H2 |
Clé InChI |
VLFBZXRSGCRCHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(S2)CCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,13,15,17-tetrahydroxy-11-methoxy-N-[[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-13-carboxamide](/img/structure/B13152294.png)

![1-ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione](/img/structure/B13152299.png)









